

Application Notes and Protocols for Placebo-Controlled Trials of Sativex (Nabiximols)

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Compound of Interest

Compound Name: *Sativex*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and methodology of placebo-controlled trials for **Sativex** (nabiximols), an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] The protocols outlined are synthesized from multiple clinical trials in key indications, including multiple sclerosis (MS)-related spasticity, neuropathic pain, and cancer pain.

Introduction to Sativex and Placebo-Controlled Trial Design

Sativex is a cannabinoid-based medicine indicated for the symptomatic relief of spasticity in multiple sclerosis, neuropathic pain, and intractable cancer pain.[1][3] Placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new therapeutic agents. The design of these trials for **Sativex** has evolved to address the unique characteristics of cannabinoid-based medicines and the subjective nature of the symptoms being treated.

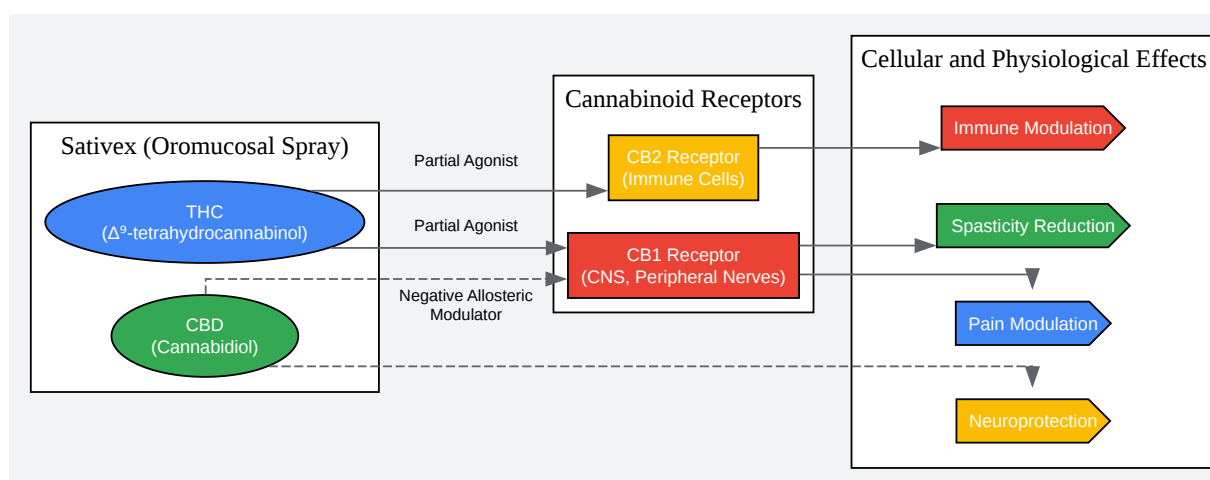
Several placebo-controlled trial designs have been employed in **Sativex** studies:

- **Parallel-Group Design:** Participants are randomly assigned to either the **Sativex** group or the placebo group for the duration of the study.[4][5]
- **Crossover Design:** Each participant receives both **Sativex** and placebo in a sequential, randomized order, separated by a washout period.[6][7]

- **Enriched-Design Study:** This design includes an initial open-label or single-blind phase where all participants receive **Sativex**. Only those who show a predefined level of improvement are then randomized to receive either **Sativex** or a placebo in a subsequent double-blind phase.[4][8] This design is intended to mirror clinical practice by identifying patients most likely to benefit.[8]
- **Randomized Withdrawal Design:** Participants already being treated with **Sativex** who have shown a sustained benefit are randomized to either continue with **Sativex** or switch to a placebo.[9][10][11] This design assesses the maintenance of efficacy.

Signaling Pathway of Sativex Components

The active components of **Sativex**, THC and CBD, exert their effects primarily through the endocannabinoid system. THC is a partial agonist at both CB1 and CB2 receptors, which are found in the central nervous system and on immune cells, respectively.[1][2][3] Activation of these receptors can modulate pain perception and reduce muscle spasticity.[1] CBD has a more complex mechanism of action, including modulation of intracellular calcium and potential anti-inflammatory effects.[1]



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Sativex (THC & CBD) signaling pathway diagram.

Experimental Protocols

Protocol 1: Enriched-Design, Placebo-Controlled Trial for MS Spasticity

This protocol is based on a Phase 3 study of **Sativex** as an add-on therapy for patients with moderate to severe spasticity due to multiple sclerosis.[\[4\]](#)[\[8\]](#)

1. Patient Population:

- Inclusion Criteria: Adults with a confirmed diagnosis of MS, experiencing spasticity that is not adequately relieved by their current antispasticity medication.[\[8\]](#)
- Exclusion Criteria: History of schizophrenia or other psychotic illnesses, severe personality disorders, or current use of cannabis-based medications.[\[12\]](#)

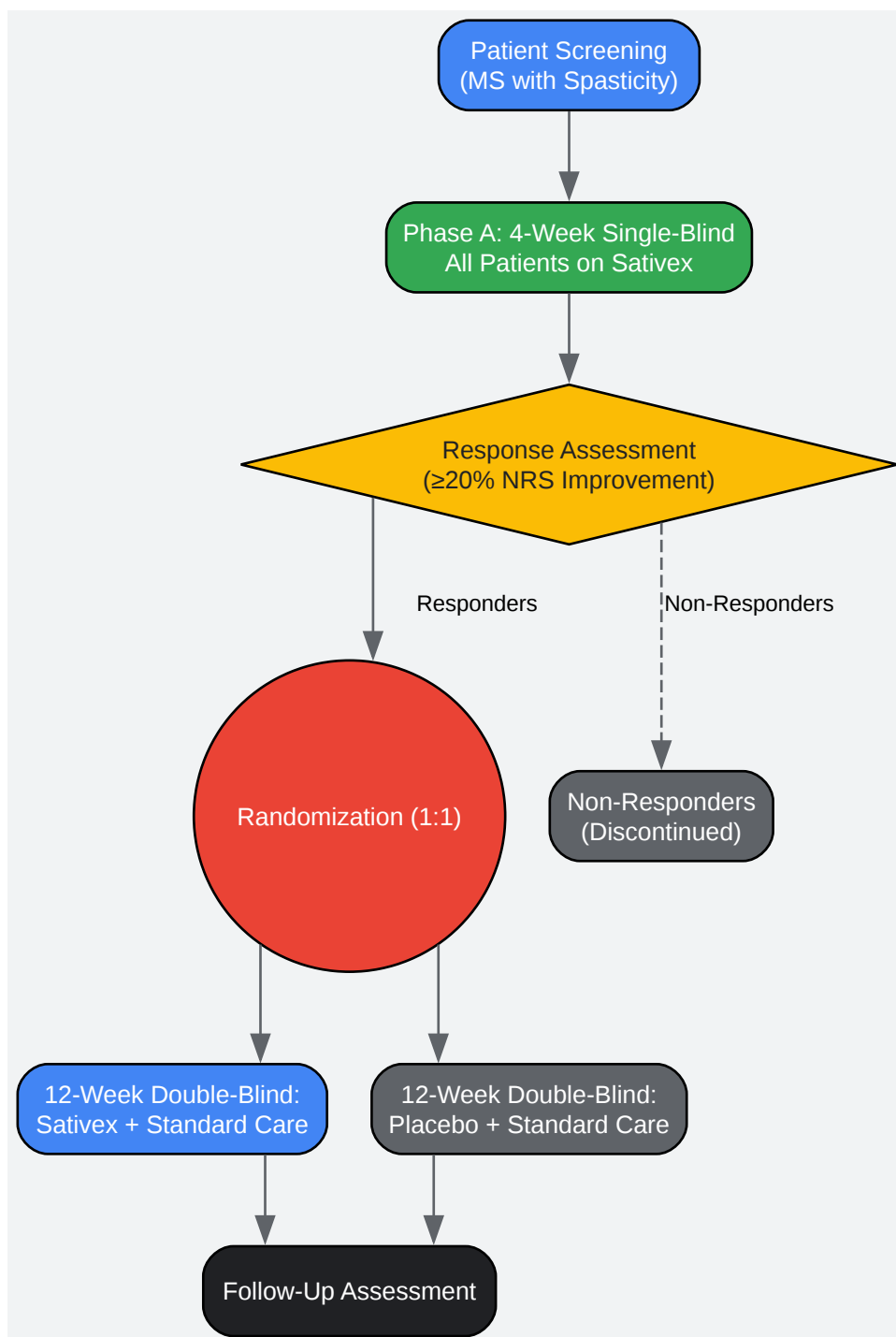
2. Study Design:

- Phase A (Single-Blind Enrichment): A 4-week period where all eligible participants receive **Sativex** as an add-on therapy. The investigator is aware that all participants are receiving the active drug, but the participants are blinded.[\[4\]](#)
 - Dosage: Self-titration to an optimal dose, with a recommended titration schedule.
 - Response Assessment: A response is defined as a $\geq 20\%$ improvement in the spasticity Numeric Rating Scale (NRS) score from baseline.[\[4\]](#)[\[8\]](#)
- Phase B (Double-Blind Randomized Controlled Trial): Responders from Phase A are randomized in a 1:1 ratio to receive either **Sativex** or a matching placebo for 12 weeks, in addition to their standard antispasticity medication.[\[4\]](#)[\[8\]](#)

3. Outcome Measures:

- Primary Endpoint: The mean change from baseline in the spasticity NRS score during the double-blind phase.[\[8\]](#)
- Secondary Endpoints:

- Responder analysis (proportion of patients with $\geq 30\%$ improvement in spasticity NRS).[4]
- Spasm Frequency Score.[8]
- Sleep Disturbance NRS.[8]
- Patient, Carer, and Clinician Global Impression of Change.[8]



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*Workflow for an enriched-design **Sativex** trial.*

Protocol 2: Parallel-Group, Placebo-Controlled Trial for Neuropathic Pain

This protocol is based on a study evaluating the efficacy of **Sativex** in patients with peripheral neuropathic pain.^{[5][13]}

1. Patient Population:

- Inclusion Criteria: Adults with chronic peripheral neuropathic pain (≥6 months duration) with a pain severity score of ≥4 on a 0-10 NRS.^[5] Patients should be on a stable dose of their current analgesic medication.^[5]
- Exclusion Criteria: As per Protocol 1.

2. Study Design:

- A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.^[5]
- Following a 7-day baseline period, participants are randomized to receive either **Sativex** or a matching placebo for 5 weeks.^[5]
- Dosage: A self-titration regimen is used to optimize the dose.

3. Outcome Measures:

- Primary Endpoint: The difference in the mean change in pain severity from baseline to the end of treatment, measured using a 0-10 NRS.^[5]
- Secondary Endpoints:
 - Neuropathic Pain Scale composite score.^[13]
 - Sleep quality NRS.^[13]
 - Measures of allodynia.^[13]

- Pain Disability Index.[13]
- Patient's Global Impression of Change.[13]

Protocol 3: Randomized, Placebo-Controlled Trial for Cancer Pain

This protocol is based on studies of **Sativex** as an adjunctive treatment for patients with advanced cancer and persistent pain despite optimized opioid therapy.[11][12][14]

1. Patient Population:

- Inclusion Criteria: Adults with advanced cancer and a clinical diagnosis of cancer-related pain not fully relieved by optimized opioid therapy.[12][14]
- Exclusion Criteria: Planned clinical interventions that could affect pain perception (e.g., chemotherapy, radiation therapy).[12]

2. Study Design:

- A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[14]
- Following a screening and eligibility period, participants are randomized (1:1) to **Sativex** or placebo.[14]
- Dosage: An initial titration period of up to 14 days, allowing for individualized dosing (e.g., 3 to 10 sprays per day), followed by a fixed-dose period for the remainder of the study.[14]

3. Outcome Measures:

- Primary Endpoint: The proportion of patients with a $\geq 30\%$ improvement in their average pain NRS score from baseline.[15]
- Secondary Endpoints:
 - Sleep disturbance scores.
 - Use of breakthrough opioid medication.

- Patient and clinician global impression of change.

Data Presentation

Table 1: Summary of Sativex Efficacy in MS Spasticity (Enriched-Design Study)

Outcome Measure	Sativex Group	Placebo Group	p-value	Reference
Mean Change in Spasticity NRS (from randomization)	-0.04	+0.81	0.0002	[4]
Responder Rate (≥30% improvement)	74%	51%	<0.01	[8]
Mean Change in Spasm Frequency Score	-1.20	-0.53	0.0053	[8]
Mean Change in Sleep Disturbance NRS	-2.12	-1.21	0.0028	[8]

Table 2: Summary of Sativex Efficacy in Neuropathic Pain

Outcome Measure	Sativex Group	Placebo Group	p-value	Reference
Mean Change in Pain Intensity NRS	-1.48	-0.52	0.004	[13]
Mean Change in Sleep Quality NRS	-2.1	-0.7	0.001	[13]
Improvement in Dynamic Allodynia	Significant	No significant change	0.042	[13]
Improvement in Punctate Allodynia	Significant	No significant change	0.021	[13]

Table 3: Summary of Sativex Efficacy in Cancer Pain

Study Design	Sativex Dose	Primary Outcome	Result	Reference
Parallel Group	Low (1-4 sprays/day)	≥30% reduction in pain NRS	No significant difference vs. placebo	[15]
Parallel Group	Medium (6-10 sprays/day)	≥30% reduction in pain NRS	Statistically significant improvement vs. placebo	[15]
Parallel Group	High (11-16 sprays/day)	≥30% reduction in pain NRS	Statistically significant improvement vs. placebo	[15]
Enriched Withdrawal	Self-titrated	Time to treatment failure	Significantly longer for Sativex vs. placebo	[11]

Note: The efficacy of **Sativex** in cancer pain has yielded mixed results across different studies and patient populations.[16]

Conclusion

The design of placebo-controlled trials for **Sativex** has incorporated innovative approaches like the enriched-design and randomized withdrawal studies to effectively assess its efficacy in patient populations with subjective symptoms. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret clinical trials of cannabinoid-based medicines. Careful consideration of the patient population, study design, and outcome measures is crucial for obtaining robust and clinically meaningful results.

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